molecular formula C15H14ClNO2 B183194 (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine CAS No. 423735-65-3

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

Cat. No.: B183194
CAS No.: 423735-65-3
M. Wt: 275.73 g/mol
InChI Key: KCGAJKVDWGQAFA-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine: is an organic compound that features a benzodioxole ring and a chlorobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine typically involves the reaction of 1,3-benzodioxole with 4-chlorobenzylamine under specific conditions. A common method includes:

    Starting Materials: 1,3-benzodioxole and 4-chlorobenzylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 1,3-benzodioxole is first deprotonated by the base, followed by the addition of 4-chlorobenzylamine. The mixture is then stirred at an elevated temperature to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.

Industry:

    Materials Science: Used in the synthesis of polymers and other materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the chlorobenzylamine moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • (1,3-Benzodioxol-5-ylmethyl)amine
  • (4-Chlorobenzyl)amine
  • (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Comparison:

  • Structural Differences: The presence of the chlorobenzyl group in (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine distinguishes it from other similar compounds.
  • Reactivity: The chlorobenzyl group can influence the reactivity of the compound, making it more suitable for certain reactions.
  • Applications: The unique combination of the benzodioxole and chlorobenzylamine moieties can provide distinct properties, making it valuable in specific applications such as drug development and materials science.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGAJKVDWGQAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366789
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423735-65-3
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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